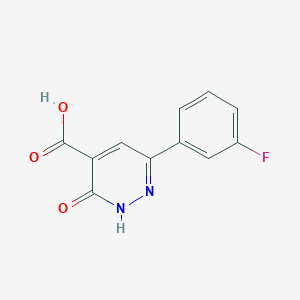

6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

CAS No.: 1421311-74-1

Cat. No.: VC3191743

Molecular Formula: C11H7FN2O3

Molecular Weight: 234.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421311-74-1 |

|---|---|

| Molecular Formula | C11H7FN2O3 |

| Molecular Weight | 234.18 g/mol |

| IUPAC Name | 3-(3-fluorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H7FN2O3/c12-7-3-1-2-6(4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17) |

| Standard InChI Key | VUUIGXSBMCAUNP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=NNC(=O)C(=C2)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NNC(=O)C(=C2)C(=O)O |

Introduction

Synthesis and Preparation

The synthesis of pyridazine derivatives typically involves condensation reactions or cyclization processes. For instance, the preparation of Ethyl 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate might involve similar methods, although specific details for 6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid are not available .

Biological Activity

Pyridazine derivatives have shown potential in various biological applications:

-

Antimicrobial Activity: Some pyridazine compounds exhibit activity against bacteria and fungi .

-

Anticancer Activity: Pyridazine derivatives have been studied for their anticancer properties, although specific data on 6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is lacking .

Research Findings and Future Directions

Given the limited information available on 6-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, further research is needed to explore its chemical properties, synthesis methods, and biological activities. This could involve in vitro studies to assess its potential as an antimicrobial or anticancer agent.

Data Table: Comparison of Pyridazine Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | C11H7FN2O3 | 234.18 g/mol | Potential antimicrobial/anticancer |

| 5,6-bis(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile | C17H9F2N3O | 309.2697 g/mol | Not specified |

| Ethyl 6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate | C13H11FN2O3 | Not specified | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume